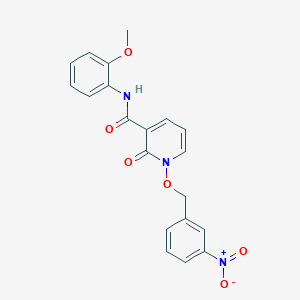

![molecular formula C20H16BrFN2O2 B2637268 N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941911-01-9](/img/structure/B2637268.png)

N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

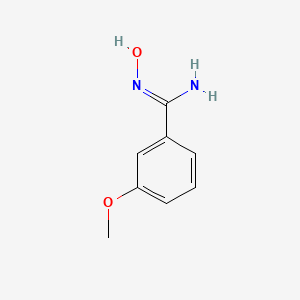

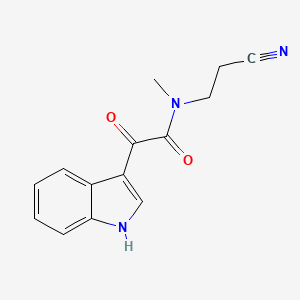

“N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a carboxamide, a pyridine ring, and halogen-substituted phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, two phenyl rings (one of which is brominated and methylated, the other fluorinated), and a carboxamide group . The presence of these functional groups would significantly influence the compound’s chemical behavior .

Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution, while the carboxamide could participate in condensation reactions . The halogens on the phenyl rings might also be displaced in nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents . The halogens might increase its molecular weight and influence its boiling and melting points .

Applications De Recherche Scientifique

Met Kinase Inhibitors

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential for cancer therapy (Schroeder et al., 2009).

Synthesis of Pyridine Derivatives

An efficient synthesis of pyridine derivatives relevant to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists has been described, demonstrating the versatility of such compounds in developing treatments for neurological disorders (Hirokawa et al., 2000).

Radiotracer Development

Studies have explored the synthesis of pyrazole-carboxamide derivatives for potential use as radiotracers in positron emission tomography (PET), indicating the application of similar compounds in medical imaging and diagnostic applications (Katoch-Rouse & Horti, 2003).

Anticancer Activity

The synthesis and characterization of compounds with potential anticancer activity, such as inhibiting cancer cell proliferation, have been investigated, underscoring the potential therapeutic applications of such chemical structures (Hao et al., 2017).

Antimicrobial and Antipathogenic Activities

Research into thiourea derivatives, including those with fluorophenyl groups, has shown significant antimicrobial and antibiofilm properties, suggesting their use in developing new antimicrobial agents (Limban et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN2O2/c1-13-9-17(6-7-18(13)21)23-20(26)15-5-8-19(25)24(12-15)11-14-3-2-4-16(22)10-14/h2-10,12H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNAMQDYVXOUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

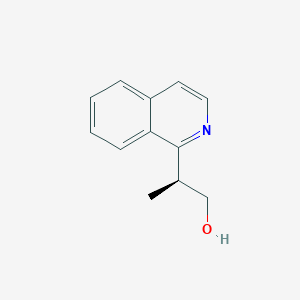

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)

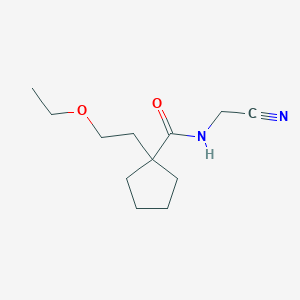

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)

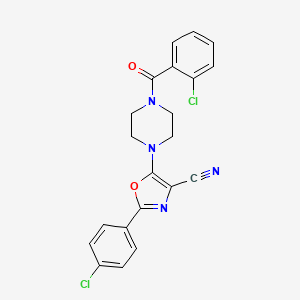

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)

![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)